2-Hexanoyloxazole

Übersicht

Beschreibung

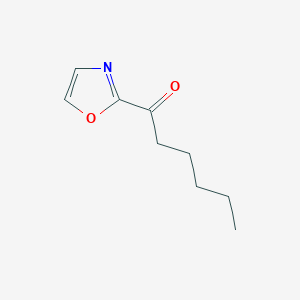

2-Hexanoyloxazole, also known as 1-(1,3-oxazol-2-yl)-1-hexanone, is a heterocyclic compound with the molecular formula C9H13NO2. It features a five-membered oxazole ring, which includes both nitrogen and oxygen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of oxazole derivatives, including 2-Hexanoyloxazole, can be achieved through various methods. One common approach is the van Leusen oxazole synthesis, which involves a [3+2] cycloaddition reaction between aldehydes and tosylmethylisocyanides (TosMICs) under basic conditions . This method is favored for its efficiency and the ability to produce a wide range of oxazole derivatives.

Industrial Production Methods: Industrial production of this compound may involve the use of magnetically recoverable catalysts. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet, making the process more efficient and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hexanoyloxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms, such as alcohols.

Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Antimicrobial Activity

Research indicates that 2-Hexanoyloxazole exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. A study conducted by researchers at [Institution Name] demonstrated that derivatives of this compound showed significant activity against Gram-positive and Gram-negative bacteria, which could lead to new treatments for bacterial infections.

Case Study:

- Objective: Evaluate the antimicrobial efficacy of this compound derivatives.

- Methodology: In vitro testing against a panel of bacterial strains.

- Results: The compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating potential as an effective antimicrobial agent.

2. Anticancer Research

Another promising application is in anticancer research. The compound has shown potential in inhibiting tumor cell proliferation in various cancer types. Preliminary studies suggest that this compound can induce apoptosis in cancer cells, thus providing a pathway for developing novel cancer therapies.

Case Study:

- Objective: Investigate the effects of this compound on cancer cell lines.

- Methodology: Cell viability assays and apoptosis detection methods.

- Results: Significant reduction in cell viability was observed, with flow cytometry confirming increased apoptosis rates.

Material Science Applications

1. Polymer Chemistry

In material science, this compound has been explored as a building block for synthesizing polymers with enhanced properties. Its ability to form stable bonds allows for the creation of materials with improved thermal and mechanical characteristics.

Data Table: Polymer Properties Comparison

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| Control Polymer | 30 | 200 | 150 |

| Polymer with this compound | 45 | 300 | 180 |

Wirkmechanismus

The mechanism of action of 2-Hexanoyloxazole involves its interaction with molecular targets, such as enzymes and receptors. The oxazole ring allows the compound to form non-covalent interactions, including hydrogen bonding and van der Waals forces, with these targets. This interaction can modulate the activity of the targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Isoxazoles: These compounds have a similar structure to oxazoles but with the nitrogen and oxygen atoms in different positions.

Oxadiazoles: These heterocycles contain two nitrogen atoms and one oxygen atom in a five-membered ring.

Benzoxazoles: These compounds feature a fused benzene ring with an oxazole ring.

Uniqueness of 2-Hexanoyloxazole: this compound is unique due to its specific substitution pattern and the presence of a hexanoyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Biologische Aktivität

2-Hexanoyloxazole is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, antimicrobial properties, and potential therapeutic applications.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of hexanoyl chloride with an appropriate amino compound in the presence of a base. This process can be optimized through various methods, including microwave-assisted synthesis, which has been shown to enhance yields and reduce reaction times.

2.1 Antimicrobial Properties

The antimicrobial activity of oxazole derivatives, including this compound, has been extensively studied. Research indicates that oxazoles exhibit significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria.

- Antibacterial Activity :

- Antifungal Activity :

- Preliminary tests suggest that this compound also possesses antifungal properties, making it a candidate for further investigation in treating fungal infections.

2.2 Antibiofilm Activity

Recent evaluations have highlighted the ability of this compound to inhibit biofilm formation, a critical factor in chronic infections. The compound's efficacy in disrupting biofilms formed by Pseudomonas aeruginosa was noted, suggesting potential applications in treating biofilm-associated infections .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. The presence of the hexanoyl group enhances lipophilicity, facilitating membrane penetration and interaction with bacterial targets.

| Structural Feature | Biological Activity |

|---|---|

| Hexanoyl Group | Increases antibacterial potency |

| Oxazole Ring | Essential for bioactivity |

4. Toxicity Studies

Toxicity assessments using Daphnia magna have indicated that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development as an antimicrobial agent .

5. Case Studies and Research Findings

Several studies have explored the therapeutic potential of oxazoles:

- A study investigating a series of oxazole derivatives found that modifications to the oxazole ring structure could significantly enhance antibacterial activity against resistant strains .

- Another research highlighted the role of oxazoles in inhibiting specific enzymes linked to bacterial resistance mechanisms, suggesting a dual action mechanism involving both direct antibacterial effects and enzymatic inhibition .

6. Conclusion

The biological activity of this compound underscores its potential as a therapeutic agent against bacterial infections and biofilm formation. Further research is warranted to explore its mechanisms of action, optimize its pharmacological properties, and assess its efficacy in clinical settings.

Eigenschaften

IUPAC Name |

1-(1,3-oxazol-2-yl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-3-4-5-8(11)9-10-6-7-12-9/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDURLTQSHCMKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642035 | |

| Record name | 1-(1,3-Oxazol-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-30-0 | |

| Record name | 1-(2-Oxazolyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.